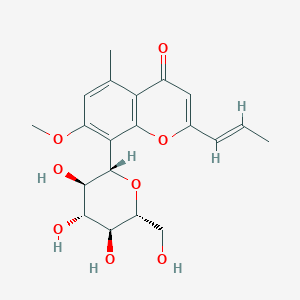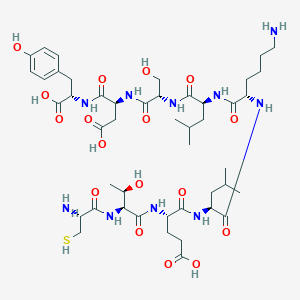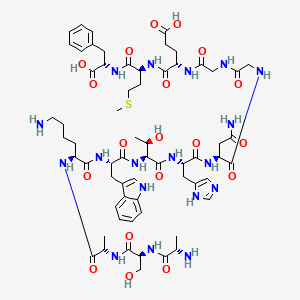
Oligopeptide-41
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oligopeptide-41 is a synthetic peptide composed of thirteen amino acids: alanine, serine, alanine, lysine, tryptophan, threonine, histidine, asparagine, glycine, glycine, glutamic acid, methionine, and phenylalanine . This peptide is known for its ability to suppress Dickkopf 1 (DKK-1), a protein that inhibits the WNT signaling pathway . By inhibiting DKK-1, this compound helps preserve hair follicles, prevent hair loss, and stimulate hair growth .
准备方法
Synthetic Routes and Reaction Conditions: Oligopeptide-41 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers, which streamline the SPPS process and ensure high yield and purity . The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to confirm its structure and purity .
化学反应分析
Types of Reactions: Oligopeptide-41 can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, such as the alkylation of lysine residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkylating agents like iodoacetamide can be used for modifying lysine residues.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Alkylated lysine residues.
科学研究应用
Oligopeptide-41 has a wide range of scientific research applications:
作用机制
Oligopeptide-41 exerts its effects by inhibiting Dickkopf 1 (DKK-1), a protein that acts as an inhibitor of the WNT signaling pathway . By suppressing DKK-1, this compound promotes the activation of the WNT pathway, which is crucial for hair follicle development and maintenance . This leads to increased hair follicle cell proliferation, migration, and reduced apoptosis, ultimately resulting in enhanced hair growth and follicle preservation .
相似化合物的比较
Decapeptide-10: Another peptide that targets the WNT signaling pathway but with a different amino acid sequence.
Palmitoyl Tetrapeptide-7: A peptide used in anti-aging formulations for its anti-inflammatory properties.
Acetyl Hexapeptide-8: Known for its ability to reduce wrinkles by inhibiting neurotransmitter release.
Uniqueness of Oligopeptide-41: this compound is unique in its specific inhibition of DKK-1, making it particularly effective in promoting hair growth and preventing hair loss . Its specific amino acid sequence and mechanism of action distinguish it from other peptides used in cosmetic and therapeutic applications .
属性
分子式 |
C63H90N18O19S |
|---|---|
分子量 |
1435.6 g/mol |
IUPAC 名称 |
(4S)-4-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H90N18O19S/c1-32(65)53(89)80-47(30-82)61(97)72-33(2)54(90)74-40(16-10-11-20-64)56(92)76-43(23-36-26-68-39-15-9-8-14-38(36)39)60(96)81-52(34(3)83)62(98)78-44(24-37-27-67-31-71-37)59(95)77-45(25-48(66)84)55(91)70-28-49(85)69-29-50(86)73-41(17-18-51(87)88)57(93)75-42(19-21-101-4)58(94)79-46(63(99)100)22-35-12-6-5-7-13-35/h5-9,12-15,26-27,31-34,40-47,52,68,82-83H,10-11,16-25,28-30,64-65H2,1-4H3,(H2,66,84)(H,67,71)(H,69,85)(H,70,91)(H,72,97)(H,73,86)(H,74,90)(H,75,93)(H,76,92)(H,77,95)(H,78,98)(H,79,94)(H,80,89)(H,81,96)(H,87,88)(H,99,100)/t32-,33-,34+,40-,41-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |
InChI 键 |
VZBZGLSWLWRTSZ-XJXYBYQASA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |
规范 SMILES |
CC(C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


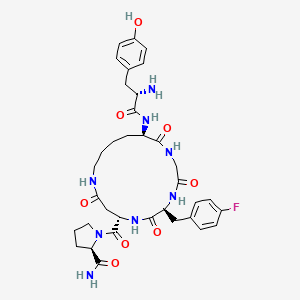

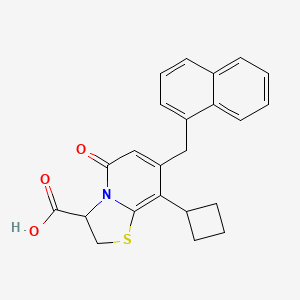
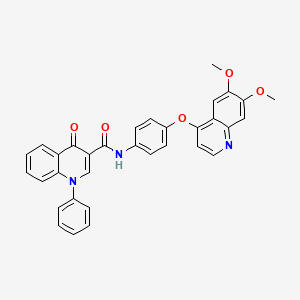


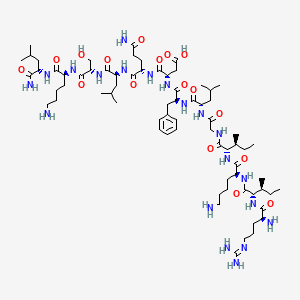
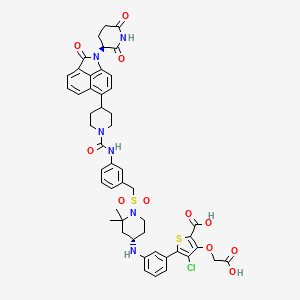

![6-(3-Chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid](/img/structure/B12383180.png)
![[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate](/img/structure/B12383193.png)
